4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step often involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Aldol Condensation: The final step involves an aldol condensation reaction between the halogenated benzoxazole derivative and a suitable aldehyde to form the imino-methylphenol structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the halogen atoms with corresponding functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the benzoxazole ring could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloro-6-fluorophenol: Similar structure but with a fluorine atom instead of the benzoxazole moiety.
2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the bromine atom.
4-bromo-2-chloro-6-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the additional chlorine atom on the benzoxazole ring.
Uniqueness
The uniqueness of 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its specific combination of halogen atoms and the benzoxazole ring, which can confer unique chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H11BrCl2N2O2 |
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Molecular Weight |
462.1 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-13-7-12(19(26)16(23)8-13)10-24-15-4-1-11(2-5-15)20-25-17-9-14(22)3-6-18(17)27-20/h1-10,26H |
InChI Key |
WRWUNUXAFSDRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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